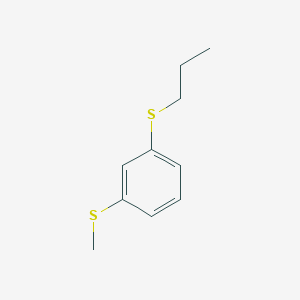

Methyl 3-(n-propylthio)phenyl sulfide

説明

Methyl 3-(n-propylthio)phenyl sulfide is an organosulfur compound with the molecular formula C₁₀H₁₄S₂. Its structure consists of a phenyl ring substituted at the 3-position with an n-propylthio group (–S–C₃H₇) and a methyl sulfide group (–S–CH₃) (Fig. 1). The compound’s nomenclature follows IUPAC rules for sulfides, where substituents on sulfur are prioritized based on alphabetical order and position .

特性

IUPAC Name |

1-methylsulfanyl-3-propylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S2/c1-3-7-12-10-6-4-5-9(8-10)11-2/h4-6,8H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAUKDYCVJBCAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=CC(=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(n-propylthio)phenyl sulfide typically involves the nucleophilic substitution reaction of a suitable phenyl halide with a thiol compound. One common method includes the reaction of 3-bromomethylbenzene with n-propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of Methyl 3-(n-propylthio)phenyl sulfide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: Methyl 3-(n-propylthio)phenyl sulfide can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, reduced sulfur species.

Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.

科学的研究の応用

Chemical Synthesis

Reagent in Organic Chemistry

Methyl 3-(n-propylthio)phenyl sulfide serves as a crucial reagent in organic synthesis. It is utilized for the preparation of more complex sulfur-containing compounds. The compound can undergo various reactions such as oxidation, reduction, and substitution, leading to the formation of diverse derivatives.

| Reaction Type | Product | Yield |

|---|---|---|

| Oxidation | Methyl 3-(n-propylthio)phenyl sulfoxide | High |

| Reduction | Methyl 3-(n-propylthio)phenyl sulfide | Moderate |

| Substitution | Various substituted phenyl derivatives | Variable |

Biological Applications

Antimicrobial Properties

Research indicates that methyl 3-(n-propylthio)phenyl sulfide exhibits antimicrobial and antifungal properties. Studies have shown its efficacy against various pathogens, making it a candidate for pharmaceutical development.

- Case Study: In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents.

Potential Therapeutic Uses

Ongoing research is exploring the compound's potential therapeutic applications, particularly in drug development aimed at treating infections and inflammatory diseases. Its mechanism of action may involve disrupting microbial cell membranes or inhibiting key metabolic pathways.

Industrial Applications

Fragrance and Flavor Industry

Methyl 3-(n-propylthio)phenyl sulfide is also used in the fragrance and flavor industry due to its distinctive odor profile. It can be incorporated into perfumes and food flavorings to enhance sensory attributes.

- Application Example: The compound is utilized as an intermediate in the synthesis of various aromatic compounds, contributing to the complexity of fragrance formulations.

Environmental Applications

Bioremediation Potential

The compound's sulfur content allows it to play a role in bioremediation processes, particularly in the degradation of volatile organic compounds (VOCs). Research suggests that certain bacterial strains can metabolize methyl 3-(n-propylthio)phenyl sulfide, potentially aiding in environmental cleanup efforts.

- Case Study: A study demonstrated that specific microbial communities could effectively degrade methyl 3-(n-propylthio)phenyl sulfide under anaerobic conditions, leading to reduced concentrations of harmful pollutants.

作用機序

The mechanism of action of Methyl 3-(n-propylthio)phenyl sulfide involves its interaction with molecular targets through its sulfide group. This group can participate in nucleophilic or electrophilic reactions, depending on the conditions. The compound can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The pathways involved may include the formation of sulfoxides or sulfones, which can further interact with biological molecules.

類似化合物との比較

Key Features :

- Electronic effects : The sulfur atoms contribute lone pairs, creating weak electron-donating effects.

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

Key Observations :

- Methyl phenyl sulfide lacks substituents on the phenyl ring, resulting in lower steric hindrance and simpler reactivity compared to Methyl 3-(n-propylthio)phenyl sulfide .

- 3-Chloro-N-phenyl-phthalimide differs fundamentally in functional groups (imide vs. sulfide) but shares utility in polymer chemistry .

- S,S,R-5 highlights the role of sulfur in bioactive molecules, though its structure is more complex and stereochemically defined .

Physical and Spectral Properties

Table 2: Comparative Physical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Water Solubility (mg/mL) |

|---|---|---|---|---|

| Methyl 3-(n-propylthio)phenyl sulfide* | 214.35 | ~250–270 (estimated) | ~3.8 | <0.1 (estimated) |

| Methyl phenyl sulfide | 124.20 | 188–193 | 2.74 | 0.51 |

| Diethyl disulfide | 122.24 | 152–154 | 2.12 | 0.89 |

*Note: Data for Methyl 3-(n-propylthio)phenyl sulfide are extrapolated from analogous sulfides .

Spectral Analysis :

- Infrared (IR) Spectroscopy : Alkylthio groups (–S–R) exhibit characteristic absorption bands. For example, n-propylthio groups show strong C–S stretching near 650 cm⁻¹ and S–C bending at ~720 cm⁻¹, distinct from methylthio groups (~690 cm⁻¹) .

- NMR : The phenyl ring protons in Methyl 3-(n-propylthio)phenyl sulfide would display deshielding due to electron-withdrawing effects of sulfur, with splitting patterns influenced by substituent positions.

生物活性

Methyl 3-(n-propylthio)phenyl sulfide is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

Methyl 3-(n-propylthio)phenyl sulfide features a phenyl ring substituted with a methyl group and a propylthio group, contributing to its unique chemical reactivity and biological profile. The presence of sulfur in its structure is significant as it often correlates with various biological activities.

Antioxidant Activity

Antioxidant activity is one of the prominent biological activities attributed to methyl 3-(n-propylthio)phenyl sulfide. Research indicates that compounds with similar structures exhibit strong inhibition of lipid peroxidation, which is crucial for preventing oxidative damage in cells.

Table 1: Antioxidant Activity Comparison

| Compound | Lipid Peroxidation Inhibition (%) | IC50 (μM) |

|---|---|---|

| Methyl 3-(n-propylthio)phenyl sulfide | TBD | TBD |

| Trolox | 65 | 45 |

| Compound 7b | 94 | 57.5 |

| Compound 7d | 81 | 65 |

The data suggests that methyl 3-(n-propylthio)phenyl sulfide could exhibit comparable or superior antioxidant effects to known standards like Trolox, although specific IC50 values for this compound require further investigation .

Anticancer Activity

The potential anticancer properties of methyl 3-(n-propylthio)phenyl sulfide have been explored in various studies. Compounds with similar thioether structures have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Polo-like Kinase Inhibition

In a study investigating Polo-like kinase (Plk1), a target in cancer therapy, derivatives of thioether compounds demonstrated significant inhibitory effects. For instance, a related compound exhibited an IC50 value of approximately 4.4 μM against Plk1, suggesting that methyl 3-(n-propylthio)phenyl sulfide may also possess similar kinase inhibition properties .

Table 2: Anticancer Activity Summary

| Compound | Target | IC50 (μM) |

|---|---|---|

| Methyl 3-(n-propylthio)phenyl sulfide | TBD | TBD |

| Compound A | Plk1 | 4.4 |

| Compound B | Plk2 | TBD |

Antimicrobial Activity

The antimicrobial potential of methyl 3-(n-propylthio)phenyl sulfide has been noted in various literature sources. Its structure allows it to interact with microbial membranes, potentially leading to disruption and cell death.

A bibliometric analysis indicated that essential oils containing sulfur compounds exhibit notable antimicrobial effects against various pathogens, suggesting that methyl 3-(n-propylthio)phenyl sulfide could be effective against bacterial strains .

Table 3: Antimicrobial Efficacy

| Pathogen | Inhibition Zone (mm) | Concentration Tested (μg/ml) |

|---|---|---|

| Staphylococcus aureus | TBD | TBD |

| Escherichia coli | TBD | TBD |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of methyl 3-(n-propylthio)phenyl sulfide is crucial for optimizing its biological activity. Variations in the alkyl chain length and substitution patterns can significantly influence its efficacy against different biological targets.

Key Findings:

- Alkyl Chain Length: Studies suggest that increasing the length of the alkyl chain can enhance lipophilicity and potentially improve membrane permeability, thereby increasing biological activity.

- Substituent Effects: The presence of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the compound's reactivity and interaction with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。